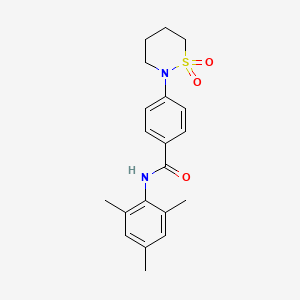

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-mesitylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-mesitylbenzamide" is a derivative of the 1,4-thiazin-3-one family, which is a class of compounds known for their diverse biological activities. The papers provided discuss the synthesis and structural analysis of related compounds, which can give insights into the properties and potential synthesis routes for the compound .

Synthesis Analysis

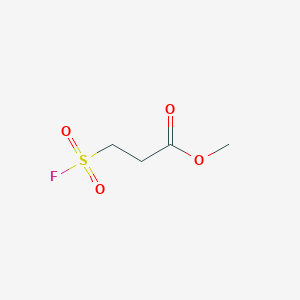

The synthesis of related structures, such as 4H-benzo[1,4]thiazin-3-one derivatives, has been achieved through a parallel solution-phase method starting from 1,5-difluoro-2,4-dinitrobenzene . This process involves the use of urea-hydrogen peroxide (UHP) as an oxidant to introduce the sulfone group and employs microwave assistance or an inorganic base for intramolecular cyclization. Although the exact synthesis of "4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-mesitylbenzamide" is not detailed, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of a similar compound, N-valine-2-(3,5-dimethy-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide, has been determined by single-crystal X-ray diffraction . The analysis revealed that the molecule is not planar, with the thiadiazine ring being orthogonal to the aromatic ring. The dihedral angle between these rings is significant, indicating steric hindrance that could influence the reactivity and interactions of the compound. This information suggests that "4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-mesitylbenzamide" may also exhibit a non-planar structure, which could be confirmed through similar crystallographic studies.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-mesitylbenzamide." However, the synthesis of 4-Phenyl-1,3,4,4H-thiadiazin-5(6H)-one involved the reaction of methyl carboxylatomethyl-N-anilinothioformimidate with triethylamine in methanol . The mechanism of formation and the reactivity of the thiadiazine ring in this context could offer insights into the potential reactivity of the compound , particularly in terms of nucleophilic addition or substitution reactions that might be feasible at the sulfur-containing ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-mesitylbenzamide" are not directly reported in the provided papers. However, the crystal structure analysis of a related compound indicates that steric hindrance and non-planarity could affect its physical properties, such as solubility and crystallinity . The presence of the sulfone group and the aromatic ring could also influence the compound's chemical properties, including its acidity, basicity, and potential for hydrogen bonding.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

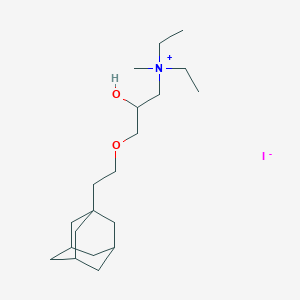

- The compound is a part of a broader class of chemicals studied for their facile synthesis and evaluation for biological activities. A notable example includes the synthesis of novel biologically active derivatives starting from ultrasonic mediated N-alkylation of sodium saccharin. These compounds have been evaluated for their antibacterial and radical scavenging activities, showcasing the potential utility of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-mesitylbenzamide derivatives in developing therapeutic agents (Zia-ur-Rehman et al., 2009).

Chemical Reactivity and Derivatives

- Research into the chemistry of substituted thiazinanes and their derivatives has highlighted the importance of these compounds, including 1,1-dioxido-1,2-thiazinan derivatives, in drug treatment for diseases like HIV, showcasing their anti-HIV activity through mechanisms potentially useful in anti-AIDS treatment. This broadens the application of such compounds in medicinal chemistry and drug development (Hassan et al., 2020).

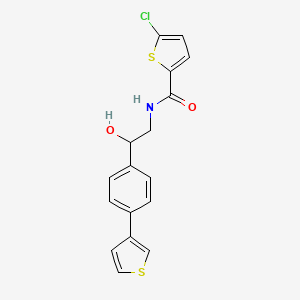

Antimicrobial and Anticancer Properties

- Studies have also focused on the microwave-assisted synthesis and structure-activity relationship of derivatives, investigating their antimicrobial properties. This research not only highlights the chemical versatility of these compounds but also their potential application in addressing microbial resistance (Ahmad et al., 2011).

- Additionally, certain derivatives have been evaluated for their anticancer activities against various cancer cell lines, further demonstrating the therapeutic potential of these compounds in oncology research (Kamal et al., 2011).

Anticonvulsant Activity

- The synthesis and screening for anticonvulsant activity of novel derivatives highlight the potential use of these compounds in the treatment of convulsions, providing a new avenue for the development of anticonvulsant drugs (Thakur et al., 2017).

Eigenschaften

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(2,4,6-trimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-14-12-15(2)19(16(3)13-14)21-20(23)17-6-8-18(9-7-17)22-10-4-5-11-26(22,24)25/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRJEHFKUBBBIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-mesitylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-methylpyrazin-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2552325.png)

![Methyl (4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)carbamate](/img/structure/B2552342.png)

![5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2552344.png)